Cas no 74017-10-0 (3,4-Epoxycyclopentanone)

3,4-エポキシシクロペンタノンは、5員環構造にエポキシ基とケトン基を有する有機化合物です。高い反応性を示し、特に環状エポキシドとしての特性を活かした付加反応や開環反応に有用です。医薬品中間体や精密有機合成における重要な構築ブロックとして利用可能で、立体選択的反応にも適しています。分子内に二つの官能基を有するため、多様な化学変換が可能であり、複雑な骨格構築に優れた効率性を発揮します。安定性と反応性のバランスが良く、実験室規模から工業的合成まで幅広く応用されています。

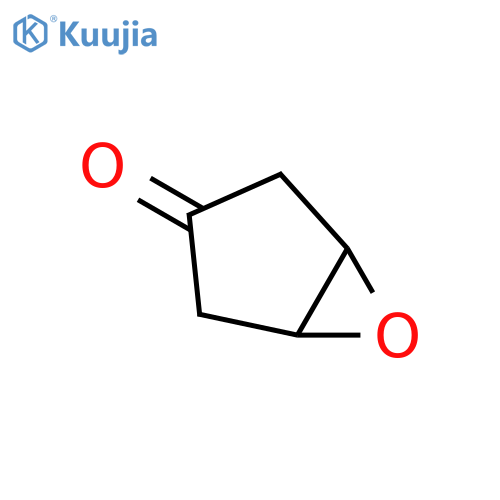

3,4-Epoxycyclopentanone structure

商品名:3,4-Epoxycyclopentanone

3,4-Epoxycyclopentanone 化学的及び物理的性質

名前と識別子

-

- 6-Oxabicyclo[3.1.0]hexan-3-one

- 3,4-epoxycyclopentanone

- DTXSID80336692

- 74017-10-0

- MFCD24689504

- 6-Oxa-bicyclo[3.1.0]hexan-3-one

- 3,4-Epoxycyclopentanone

-

- インチ: InChI=1S/C5H6O2/c6-3-1-4-5(2-3)7-4/h4-5H,1-2H2

- InChIKey: VZMRGSWFCBXBPW-UHFFFAOYSA-N

- ほほえんだ: C1C2C(O2)CC1=O

計算された属性

- せいみつぶんしりょう: 98.036779430g/mol

- どういたいしつりょう: 98.036779430g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 7

- 回転可能化学結合数: 0

- 複雑さ: 107

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.6

- トポロジー分子極性表面積: 29.6Ų

3,4-Epoxycyclopentanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1316562-5G |

6-oxabicyclo[3.1.0]hexan-3-one |

74017-10-0 | 97% | 5g |

$1600 | 2024-07-21 | |

| eNovation Chemicals LLC | Y1316562-1G |

6-oxabicyclo[3.1.0]hexan-3-one |

74017-10-0 | 97% | 1g |

$530 | 2024-07-21 | |

| eNovation Chemicals LLC | Y1316562-250MG |

6-oxabicyclo[3.1.0]hexan-3-one |

74017-10-0 | 97% | 250mg |

$260 | 2024-07-21 | |

| 1PlusChem | 1P008PSW-100mg |

6-Oxabicyclo[3.1.0]hexan-3-one |

74017-10-0 | 95% | 100mg |

$150.00 | 2024-04-21 | |

| 1PlusChem | 1P008PSW-250mg |

6-Oxabicyclo[3.1.0]hexan-3-one |

74017-10-0 | 95% | 250mg |

$237.00 | 2024-04-21 | |

| A2B Chem LLC | AE05888-250mg |

6-Oxabicyclo[3.1.0]hexan-3-one |

74017-10-0 | 95% | 250mg |

$264.00 | 2024-04-19 | |

| 1PlusChem | 1P008PSW-500mg |

6-Oxabicyclo[3.1.0]hexan-3-one |

74017-10-0 | 95% | 500mg |

$330.00 | 2024-04-21 | |

| eNovation Chemicals LLC | Y1316562-5g |

6-oxabicyclo[3.1.0]hexan-3-one |

74017-10-0 | 97% | 5g |

$1600 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1316562-250mg |

6-oxabicyclo[3.1.0]hexan-3-one |

74017-10-0 | 97% | 250mg |

$260 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1316562-1g |

6-oxabicyclo[3.1.0]hexan-3-one |

74017-10-0 | 97% | 1g |

$530 | 2025-02-26 |

3,4-Epoxycyclopentanone 関連文献

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

74017-10-0 (3,4-Epoxycyclopentanone) 関連製品

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量